Technical Guide: Solubility Profile & Handling of 4-Nitro-1H-pyrazole-3-carboxamide
Technical Guide: Solubility Profile & Handling of 4-Nitro-1H-pyrazole-3-carboxamide
Executive Summary
4-Nitro-1H-pyrazole-3-carboxamide (CAS: 65190-36-5) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized in the synthesis of antiviral, anticancer, and antimicrobial agents.[1][2] Its utility as a drug development intermediate is defined by its specific functionalization: a nitro group at the 4-position (electron-withdrawing) and a carboxamide at the 3-position (hydrogen bond donor/acceptor).[1][2]
This guide addresses a common bottleneck in the handling of this compound: its amphiphilic but high-melting nature .[1][2] While the compound possesses polar functional groups, its strong intermolecular hydrogen bonding leads to a stable crystal lattice, resulting in poor aqueous solubility at neutral pH.[2] Optimal solubilization requires disrupting these lattice interactions using polar aprotic solvents (DMSO, DMF) or pH manipulation.[2]
Part 1: Physicochemical Profile & Solubility Drivers
To predict and manipulate solubility, one must understand the molecular forces at play.[2]
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Nitro-1H-pyrazole-3-carboxamide |
| CAS Number | 65190-36-5 |
| Molecular Formula | C₄H₄N₄O₃ |
| Molecular Weight | 156.10 g/mol |
| Structural Features | 1H-Pyrazole core, 4-Nitro group ( |
Mechanistic Solubility Drivers
The solubility behavior of 4-Nitro-1H-pyrazole-3-carboxamide is governed by three competing factors:
-
Crystal Lattice Energy (High): The amide group and the pyrazole -NH- act as both hydrogen bond donors and acceptors.[1][2] This creates a tight, "brick-wall" intermolecular network in the solid state, requiring significant energy to break (high melting point).[1]
-
Acidity of the Pyrazole Ring: The electron-withdrawing nitro group at position 4 significantly increases the acidity of the pyrazole -NH- proton.[1][2]
-
Polarity vs. Lipophilicity: With a predicted LogP near 0.5–0.6, the molecule is not highly lipophilic, yet it lacks sufficient hydration energy to dissolve freely in neutral water.[1][2]
Part 2: Solubility Landscape
The following data categorizes solvent compatibility for synthesis, purification, and biological assay preparation.
Solvent Compatibility Table[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Range (25°C) | Operational Notes |
| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Preferred solvent for stock solutions.[1][2] Disrupts H-bonds effectively. |
| Polar Aprotic | DMF | Excellent | > 50 mg/mL | Suitable for chemical synthesis reactions.[1][2] |
| Polar Protic | Methanol | Good | 10–30 mg/mL | Solubility increases significantly upon heating.[1][2] Good for recrystallization.[1][2] |
| Polar Protic | Ethanol | Moderate | 5–15 mg/mL | Often requires reflux to fully dissolve; precipitates upon cooling.[1][2] |
| Aqueous | Water (pH 7) | Poor | < 1 mg/mL | "Sparingly soluble."[2] Compound often precipitates when poured into water.[1][2] |
| Aqueous | Water (pH > 10) | High | > 20 mg/mL | Soluble as a salt (deprotonated pyrazolate).[2] Use NaOH or Carbonate buffers.[1][2] |
| Non-Polar | Hexane/DCM | Insoluble | < 0.1 mg/mL | Suitable antisolvents for precipitation/purification.[1][2] |
Critical Formulation Strategy (The "DMSO Spike")
For biological assays where the final medium is aqueous (e.g., cell culture), do not attempt to dissolve the solid directly in media.[1]
-
Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Dilute this stock into the aqueous buffer.
Part 3: Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
Use this protocol to generate precise solubility data for your specific batch/purity.[1][2]
Materials:
-
Target Solvent (e.g., PBS pH 7.4, DMSO)
-
0.45 µm Syringe Filters (PTFE for organics, PES for aqueous)
Step-by-Step Workflow:
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial. The solution must remain turbid (indicating undissolved solid).[1][2]
-
Equilibration: Agitate the vial at a fixed temperature (25°C) for 24–48 hours using an orbital shaker or magnetic stirrer.
-
Separation:
-
Quantification:
-
Dilute the filtrate (if necessary) to fall within the linear range of your detector.[1][2]
-
Analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis (approx.[1][2]
270–300 nm).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Calculate concentration against a standard curve prepared in DMSO.
-
Part 4: Visualizations
Solubility Decision Logic
This diagram guides the researcher in selecting the correct solvent system based on the application.[1][2]
Caption: Decision tree for solvent selection based on experimental intent (Assay vs. Synthesis vs. Purification).
Solvation Mechanism
Visualizing how different solvents interact with the molecule.[1][2]
Caption: Mechanistic comparison of solvation forces. DMSO dissolves via H-bond disruption; Base dissolves via ionization; Neutral water fails to overcome lattice energy.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. (Precursor data used for physicochemical inference).[1][2][4][5] Retrieved from [Link]
Sources
- 1. Buy 4-Nitro-1H-pyrazole-3-carboxamide | 65190-36-5 [smolecule.com]
- 2. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
